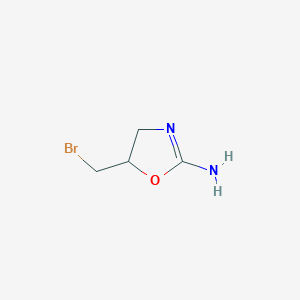
5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-溴甲基-恶唑烷-(2Z)-亚胺是一种化学化合物,分子式为C4H7BrN2O。 它是一种恶唑烷酮的衍生物,恶唑烷酮类化合物因其在药物化学和有机合成中的多种应用而闻名 .
准备方法
合成路线和反应条件
5-溴甲基-恶唑烷-(2Z)-亚胺的合成通常涉及恶唑烷酮衍生物的溴化反应。 一种常用的方法是在受控条件下,将恶唑烷-2-酮与溴甲基试剂反应 。反应通常在氢氧化钠或碳酸钾等碱的存在下进行,以促进取代反应。
工业生产方法
5-溴甲基-恶唑烷-(2Z)-亚胺的工业生产涉及使用类似的溴化技术进行大规模合成。 该工艺针对高产率和高纯度进行了优化,通常涉及连续流动反应器和先进的纯化方法,例如重结晶和色谱法 .
化学反应分析
反应类型
5-溴甲基-恶唑烷-(2Z)-亚胺会发生各种化学反应,包括:
取代反应: 溴甲基可以被亲核试剂,例如胺、硫醇和醇取代。
氧化和还原: 该化合物可以在特定条件下被氧化或还原,形成不同的衍生物。
环化反应: 它可以参与环化反应,形成更复杂的环状结构.
常用的试剂和条件
取代反应: 常用的试剂包括叠氮化钠、硫氰酸钾和伯胺。反应通常在极性溶剂(如二甲基甲酰胺 (DMF) 或二甲基亚砜 (DMSO))中进行。
氧化: 在酸性或碱性条件下使用过氧化氢或高锰酸钾等试剂。
形成的主要产物
取代产物: 根据所用亲核试剂的不同,各种取代的恶唑烷酮。
氧化产物: 具有额外官能团的氧化衍生物。
还原产物: 具有改变的氧化态的还原形式.
科学研究应用
Medicinal Chemistry
Potential Drug Development:
This compound has garnered attention as a candidate for developing new antimicrobial and anticancer agents. Its structure allows for modifications that can lead to derivatives with enhanced biological activities. Research indicates that derivatives of 5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine exhibit enzyme inhibition and receptor binding capabilities, making them promising for therapeutic applications.
Case Studies:
Studies have shown that compounds derived from this compound can interact with biological targets relevant to disease pathways. For instance, its potential as a bromodomain inhibitor has been explored in the context of cancer treatment, where it may downregulate MYC transcription implicated in various cancers .
Biochemical Applications
Proteomics Research:
In biochemistry, this compound is utilized in proteomics for studying protein interactions and modifications. The reactive bromomethyl group allows it to form covalent bonds with amino acid residues, particularly cysteine, facilitating the identification of protein-protein interactions and post-translational modifications.
Experimental Procedures:
The compound is typically used in reaction buffers under controlled conditions to ensure specificity in labeling target proteins. This application has led to significant insights into cellular functions and disease mechanisms by mapping interaction networks within cells.
Organic Synthesis
Synthetic Pathways:
In organic chemistry, this compound serves as a versatile building block for synthesizing complex molecules. Its ability to undergo nucleophilic substitution reactions makes it suitable for creating various heterocyclic compounds.
Applications in Synthesis:
The compound's oxazole structure enables electrophilic aromatic substitution reactions, allowing chemists to introduce additional functional groups relevant to drug activity. This versatility is crucial for developing new synthetic methodologies.
Summary of Applications
| Application Area | Key Uses | Notable Findings/Case Studies |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and anticancer agents | Potential as bromodomain inhibitors; downregulation of MYC |
| Biochemical Research | Proteomics; protein interaction studies | Identification of novel protein interactions; post-translational modifications |
| Organic Synthesis | Synthesis of heterocyclic compounds | Versatile building block for complex molecule synthesis |
作用机制
5-溴甲基-恶唑烷-(2Z)-亚胺的作用机制涉及它与特定分子靶标的相互作用。在药物化学中,它通过与核糖体亚基结合,充当细菌蛋白质合成的抑制剂。 这会阻止起始复合物的形成,从而抑制细菌生长 。该化合物的溴甲基对于它的结合亲和力和特异性至关重要。
相似化合物的比较
类似化合物
- 5-氯甲基-恶唑烷-(2Z)-亚胺
- 5-碘甲基-恶唑烷-(2Z)-亚胺
- 5-甲基-恶唑烷-(2Z)-亚胺
独特性
5-溴甲基-恶唑烷-(2Z)-亚胺由于其溴甲基而独一无二,该基团赋予其独特的反应性和结合特性。 与它的氯和碘对应物相比,溴甲基衍生物表现出反应性和稳定性的平衡,使其成为各种化学反应中通用的中间体 .
生物活性
5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine is a heterocyclic compound notable for its oxazole ring structure and bromomethyl group, which enhances its reactivity and potential biological applications. This compound has garnered attention in medicinal chemistry due to its promising biological activities, including antimicrobial properties and potential interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C4H7BrN2O with a molecular weight of approximately 259.93 g/mol. Its structure features a five-membered ring containing nitrogen and oxygen, making it a significant intermediate in synthetic pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting its potential utility as an antimicrobial agent in therapeutic applications.
Interaction Studies
Interaction studies have focused on the compound's binding affinity with various biological targets. Preliminary data suggest that it may interact with specific enzymes or receptors involved in disease pathways. Techniques such as molecular docking and binding assays are essential for elucidating these interactions, which are crucial for understanding the compound's mechanism of action and therapeutic potential.
The mechanism by which this compound exerts its biological effects involves:
- Binding to Enzymes : The compound may inhibit or activate enzymes that play vital roles in metabolic pathways.
- Modulation of Receptors : It may influence receptor activity, impacting various cellular processes such as inflammation and cell proliferation .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of this compound, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at concentrations as low as 25 µg/mL, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Enzyme Interaction
A molecular docking study revealed that this compound could effectively bind to the active site of a key enzyme involved in bacterial metabolism. This interaction suggests a possible mechanism for its antimicrobial activity and warrants further investigation into its therapeutic applications.
Synthesis Methods
Several synthetic routes have been developed for producing this compound. These methods emphasize the compound's accessibility for research and development purposes:
- Nucleophilic Substitution : The bromomethyl group can participate in nucleophilic substitution reactions.
- Electrophilic Aromatic Substitution : The oxazole ring allows for electrophilic aromatic substitution due to its electron-rich nature.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| This compound | Antimicrobial | Heterocyclic structure with bromine |
| 4-Aminoquinoline | Antimalarial | Quinoline structure |
| Benzothiazole derivatives | Anticancer | Thiazole ring structure |
属性
IUPAC Name |
5-(bromomethyl)-4,5-dihydro-1,3-oxazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrN2O/c5-1-3-2-7-4(6)8-3/h3H,1-2H2,(H2,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJDVEKKUOXALB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=N1)N)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













